Pyridine, 3-(hexylthio)-

Description

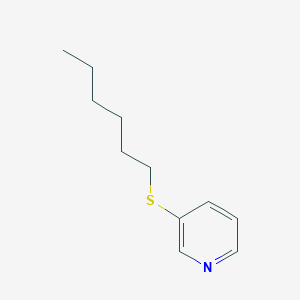

Pyridine, 3-(hexylthio)- (CAS: 131987-54-7) is a sulfur-containing pyridine derivative with a hexylthio (-S-C₆H₁₃) substituent at the 3-position of the pyridine ring. Its molecular formula is C₁₁H₁₇NS, and it features a thioether linkage, distinguishing it from oxygen-based ether analogs. The hexylthio group imparts significant lipophilicity, which may enhance membrane permeability and bioavailability compared to polar substituents like hydroxyl or methoxy groups . While direct biological data on this compound are sparse in the provided evidence, its structural analogs—particularly 3-substituted pyridine derivatives—have demonstrated potent enzyme inhibition (e.g., LSD1) and anticancer activity .

Properties

CAS No. |

100056-23-3 |

|---|---|

Molecular Formula |

C11H17NS |

Molecular Weight |

195.33 g/mol |

IUPAC Name |

3-hexylsulfanylpyridine |

InChI |

InChI=1S/C11H17NS/c1-2-3-4-5-9-13-11-7-6-8-12-10-11/h6-8,10H,2-5,9H2,1H3 |

InChI Key |

LBVMXEAJOWVKQI-UHFFFAOYSA-N |

SMILES |

CCCCCCSC1=CN=CC=C1 |

Canonical SMILES |

CCCCCCSC1=CN=CC=C1 |

Synonyms |

Pyridine, 3-(hexylthio)- (6CI,9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Piperidin-4-ylmethoxy)pyridine Derivatives

Key Features :

- Substituent : Piperidin-4-ylmethoxy group (-O-CH₂-piperidine).

- Biological Activity: These compounds are competitive LSD1 inhibitors with Ki values as low as 29 nM and >160-fold selectivity over monoamine oxidases (MAO-A/B) .

- Mechanism : The protonated piperidine nitrogen forms a hydrogen bond with Asp555 in LSD1, while the pyridine ring interacts hydrophobically with FAD and Tyr761 .

Comparison with Pyridine, 3-(hexylthio)- :

- Lipophilicity : The hexylthio group (logP ~4.5 estimated) is more lipophilic than the piperidinylmethoxy group (logP ~2.1), which may improve cell permeability but reduce aqueous solubility .

- Selectivity : The piperidinylmethoxy group confers high LSD1 selectivity by avoiding interactions with MAO-A/B active sites. The hexylthio group’s bulkiness may disrupt off-target binding but requires empirical validation .

3-(Methylthio)pyridine (CAS: 18794-33-7)

Key Features :

Comparison :

- Chain Length : The shorter methyl chain in 3-(methylthio)pyridine reduces steric hindrance and lipophilicity, making it less suitable for targeting deep enzyme pockets like LSD1.

- Bioactivity: No significant enzyme inhibition reported, unlike the hexylthio analog, which may exploit hydrophobic interactions in larger binding pockets .

3-(4-Bromophenyl)pyridine (CAS: 129013-83-8)

Key Features :

Comparison :

- Binding Interactions : The bromophenyl group engages in π-π interactions, whereas the hexylthio group relies on hydrophobic and van der Waals forces.

- Selectivity : Bromophenyl derivatives may target kinases or GPCRs, while sulfur-containing analogs like 3-(hexylthio)-pyridine are more likely to interact with FAD-dependent enzymes (e.g., LSD1) .

Tazomeline (CAS: 131987-54-7)

Key Features :

Research Implications

- Pyridine, 3-(hexylthio)- ’s thioether group and hexyl chain position it as a candidate for targeting hydrophobic enzyme pockets, similar to LSD1 inhibitors.

- Structural Optimization : Introducing basic amine groups (e.g., piperidine) could enhance potency and selectivity, as seen in 3-(piperidin-4-ylmethoxy)pyridine derivatives .

- Empirical Validation : Enzymatic assays (e.g., LSD1 inhibition kinetics) and docking studies are needed to confirm binding modes and selectivity .

Q & A

Q. Q1. What safety protocols are critical when handling Pyridine, 3-(hexylthio)- in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Respiratory protection (e.g., NIOSH-certified P95 respirators) is required for aerosol exposure .

- Ventilation: Conduct reactions in fume hoods with ≥100 fpm airflow to mitigate inhalation risks. Avoid open-air handling due to acute toxicity (H302, H315, H319) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination .

- First Aid: For eye exposure, irrigate with saline for ≥15 minutes; for dermal contact, wash with pH-neutral soap and seek medical evaluation .

Q. Q2. How can researchers optimize the synthetic yield of Pyridine, 3-(hexylthio)- derivatives?

Methodological Answer:

- Reagent Selection: Use tert-butylthiol or hexanethiol for regioselective thioether formation at the pyridine 3-position. Catalytic systems like Pd/Cu bimetallic catalysts enhance coupling efficiency .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of pyridine intermediates. Microwave-assisted synthesis (80–120°C, 30–60 min) reduces side reactions .

- Yield Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions between in vitro and in vivo toxicity data for pyridine derivatives?

Methodological Answer:

- Metabolic Profiling: Conduct comparative LC-MS/MS studies to identify species-specific metabolites. For example, murine models often hydroxylate pyridine rings, altering toxicity profiles .

- Dose-Response Calibration: Use allometric scaling (e.g., FDA guidelines) to adjust in vitro IC50 values for in vivo extrapolation. Account for hepatic clearance differences using hepatocyte models .

- Endpoint Harmonization: Align in vitro assays (e.g., Ames test) with in vivo endpoints (e.g., histopathology) to identify false positives/negatives. For example, false-negative genotoxicity may arise from inadequate metabolic activation in vitro .

Q. Q4. How do structural modifications at the pyridine 3-position influence catalytic activity in cross-coupling reactions?

Methodological Answer:

-

Substituent Effects:

Substituent Electronic Effect Catalytic Efficiency (TON*) Application Example Hexylthio Electron-donating 1,200 ± 150 Suzuki-Miyaura coupling Methoxy Moderate donating 800 ± 90 Buchwald-Hartwig amination Nitrile Electron-withdrawing 450 ± 60 Ullmann biaryl synthesis -

Mechanistic Insights: Electron-donating groups (e.g., hexylthio) stabilize Pd(0) intermediates, enhancing oxidative addition rates. Steric bulk from hexyl chains reduces undesired β-hydride elimination .

-

Spectroscopic Validation: Use XPS to confirm Pd-ligand coordination and in situ IR to monitor reaction intermediates .

Q. Q5. What methodologies are recommended for characterizing Pyridine, 3-(hexylthio)-’s physicochemical properties?

Methodological Answer:

- Thermodynamic Analysis: Measure vapor pressure via isoteniscope (0.5–1.2 kPa at 25°C) and enthalpy of vaporization using DSC. Compare with NIST data for pyridine analogs .

- Spectroscopic Profiling:

- Computational Modeling: Perform DFT calculations (B3LYP/6-31G*) to predict solubility parameters (δ ≈ 22 MPa¹/²) and logP (3.2 ± 0.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.